molecular formula C22H22N2O3S B2637675 4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034558-75-1

4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2637675
CAS No.: 2034558-75-1
M. Wt: 394.49
InChI Key: ITJILNVCPBKHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a thiazole ring, a tetrahydropyran ring, and a carboxamide group. The presence of these functional groups suggests that the compound may exhibit diverse biological and chemical properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the tetrahydropyran ring, and finally the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities.

    Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-4-carboxamide exhibit similar ring structures.

    Phenyl Derivatives: Compounds like phenylacetamide and phenylbenzamide have similar aromatic rings.

Uniqueness

4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-20(22(10-13-26-14-11-22)18-4-2-1-3-5-18)24-16-17-6-8-19(9-7-17)27-21-23-12-15-28-21/h1-9,12,15H,10-11,13-14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJILNVCPBKHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.